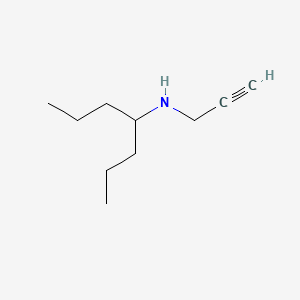

N-(4-Heptyl)propargylamine

描述

N-(4-Heptyl)propargylamine is an organic compound belonging to the class of propargylamines Propargylamines are characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an amine These compounds are known for their versatile applications in pharmaceuticals, organic synthesis, and material science

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Heptyl)propargylamine can be achieved through several methods, including:

A3 Coupling Reaction: This method involves the three-component coupling of an aldehyde, an alkyne, and an amine.

Metal-Free Multicomponent Approach: This method avoids the use of metal catalysts and employs alternative reagents and conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

化学反应分析

Types of Reactions: N-(4-Heptyl)propargylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Alkenes, alkanes.

Substitution: Various substituted amines and carbon-carbon bonded products.

科学研究应用

Neuroprotective Applications

N-(4-Heptyl)propargylamine and related propargylamines have been studied for their neuroprotective properties. Propargylamines, including this compound, are known to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

- Mechanism of Action : The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters, such as dopamine. This effect is essential in treating neurodegenerative conditions where neurotransmitter depletion is a significant concern .

- Case Studies : Research indicates that compounds like rasagiline, a propargylamine derivative, have shown efficacy in protecting neuronal cells from β-amyloid toxicity, a hallmark of Alzheimer's disease. In vitro studies demonstrated that rasagiline significantly reduced cell death in rat PC12 cells exposed to β-amyloid .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of propargyl moieties into various chemical frameworks, facilitating the development of complex molecules.

- Synthesis Techniques : Various synthetic methods have been developed to incorporate propargylamines into larger structures. For instance, gold-catalyzed reactions have been employed to create poly-substituted compounds from propargylamines .

- Reactivity : Propargylamines are utilized in the synthesis of diverse chemical entities, including triazoles and other nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential therapeutic effects beyond neuroprotection.

- Therapeutic Potential : The compound has been investigated for its role in treating mood disorders and drug dependence due to its influence on neurotransmitter systems . Propargylamines may also help alleviate symptoms associated with depression and anxiety disorders.

- Pharmaceutical Development : The development of formulations containing this compound could lead to new treatments for conditions like schizophrenia and attention deficit disorders, leveraging its pharmacological profile .

Summary Table of Applications

作用机制

The mechanism of action of N-(4-Heptyl)propargylamine involves its interaction with specific molecular targets:

Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects.

Oxidative Stress Reduction: By reducing oxidative stress, the compound stabilizes mitochondrial membranes and prevents apoptosis.

相似化合物的比较

- Pargyline (N-methyl-N-propagylbenzylamine)

- Rasagiline (N-methyl-1-®-aminoindan)

- Selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine)

Comparison:

- Uniqueness: N-(4-Heptyl)propargylamine features a heptyl chain, which distinguishes it from other propargylamines that typically have shorter or different alkyl groups .

- Applications: While similar compounds like pargyline, rasagiline, and selegiline are primarily used as monoamine oxidase inhibitors for treating neurodegenerative diseases, this compound’s unique structure may offer additional applications in material science and polymer chemistry .

生物活性

N-(4-Heptyl)propargylamine is a compound of interest due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor and its implications in neuroprotection and cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound belongs to a class of compounds known as propargylamines, which are characterized by the presence of a propargyl group () attached to an amine. This structural feature is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, potentially providing neuroprotective benefits.

Table 1: Comparison of MAO Inhibitors

| Compound | MAO-B Inhibition | Neuroprotective Activity | References |

|---|---|---|---|

| This compound | Yes | Yes | |

| Rasagiline | Yes | Yes | |

| Selegiline | Yes | Moderate |

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds.

1. Neuroprotective Effects:

Research indicates that this compound exhibits neuroprotective properties similar to those of rasagiline and selegiline. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and serum starvation. For example, in H9c2 cardiac cells, treatment with this compound significantly reduced apoptosis rates compared to untreated controls (p < 0.05) .

2. Cardiovascular Implications:

The compound also shows promise in cardiovascular applications. It has been reported to prevent hypertrophy in neonatal rat ventricular myocytes when subjected to apoptotic stimuli . This suggests potential therapeutic applications in treating heart diseases where apoptosis plays a critical role.

3. Cytotoxicity Testing:

In cytotoxicity assays involving human hepatic stellate cells, this compound demonstrated lower hepatotoxicity compared to other propargylamines at similar concentrations, indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Results

| Compound | Concentration (µM) | Cell Viability (%) | p-value |

|---|---|---|---|

| This compound | 10 | 93 ± 1.87 | <0.05 |

| THA | 10 | 90 ± 3.75 | <0.05 |

| Control | - | 100 | - |

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving mice treated with MPTP (a neurotoxin), administration of this compound resulted in significant preservation of dopaminergic neurons compared to control groups. This finding supports its potential use in neurodegenerative diseases such as Parkinson's disease .

Case Study 2: Cardiovascular Health

Another investigation focused on the effects of this compound on heart function under stress conditions. The compound was shown to attenuate cardiac hypertrophy and improve survival rates in animal models subjected to ischemic conditions .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(4-Heptyl)propargylamine, and how are they optimized for yield and purity?

The synthesis of propargylamines like this compound typically employs A³ coupling (aldehyde-alkyne-amine coupling) or alkynylation of imines . For example:

- A³ coupling uses aldehydes, terminal alkynes, and amines under metal catalysis (e.g., CuI, Pd(PPh₃)₂Cl₂) in solvents like DMSO at 60°C, achieving yields up to 72% .

- Imine alkynylation involves reacting preformed imines with alkynylating agents (e.g., alkynyl boronic esters) under mild conditions.

Optimization strategies : - Catalyst tuning : Pd-based catalysts improve regioselectivity for branched propargylamines .

- Solvent selection : Polar aprotic solvents (DMSO) enhance reaction rates .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via ¹H/¹³C NMR .

Q. How are propargylamines characterized structurally, and what analytical techniques are critical for verifying their identity?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons adjacent to the amine and alkyne groups (δ 1.5–2.5 ppm for alkyl chains; δ 2.8–3.5 ppm for propargyl protons). ¹³C NMR confirms sp-hybridized carbons (δ 70–90 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for this compound: m/z calculated 154.1592) .

- Infrared Spectroscopy (IR) : Alkyne C≡C stretches (~2100 cm⁻¹) and N–H bends (~1600 cm⁻¹) confirm functional groups .

Q. What are the primary biological or pharmacological applications of N-substituted propargylamines in academic research?

- Neuroprotection : Aliphatic propargylamines (e.g., N-methyl derivatives) act as irreversible MAO-B inhibitors , showing efficacy in Parkinson’s and Alzheimer’s disease models. Stereochemical R-configuration is critical for activity .

- Antiapoptotic agents : These compounds rescue neurons from oxidative stress by upregulating Bcl-2 and suppressing caspase-3 .

Advanced Research Questions

Q. How do reaction mechanisms differ between metal-catalyzed and metal-free A³ coupling for propargylamine synthesis?

- Metal-catalyzed (e.g., Cu, Pd) :

- Metal-free :

- Ortho-quinonoid intermediates from salicylaldehyde derivatives enable decarboxylative coupling with alkynyl carboxylic acids .

- Microwave-assisted reactions using nano-silica enhance nucleophilicity of alkynes, achieving 85% yields in 25 minutes .

Key contrast : Metal-free methods avoid catalyst toxicity but require precise control of H-bonding and solvent polarity .

Q. What strategies resolve contradictions in reported yields for propargylamine synthesis (e.g., 43% vs. 72% in Pd-catalyzed reactions)?

- Catalyst loading : Higher Pd(PPh₃)₂Cl₂ concentrations (10 mol%) improve electron-deficient aryl halide coupling .

- Additives : DABCO or dppf ligands stabilize Pd intermediates, reducing side reactions .

- Substrate compatibility : Bulky N-substituents (e.g., 4-heptyl) may sterically hinder imine formation, necessitating longer reaction times .

Q. How can computational modeling (e.g., DFT, 3D-QSAR) guide the design of propargylamine derivatives with enhanced MAO-B inhibition?

- DFT studies : Analyze electronic effects of substituents on the propargylamine moiety. For example, electron-withdrawing groups (e.g., CF₃) enhance binding to MAO-B’s hydrophobic pocket .

- 3D-QSAR : Pharmacophore models identify critical interactions:

Q. What methodologies enable the functionalization of this compound via CO₂ cyclization, and what products are formed?

- Carboxylative cyclization : Reacting this compound with CO₂ under basic conditions (e.g., DABCO) yields α-alkylene cyclic carbamates .

- Mechanism :

Q. Methodological Considerations

Q. How are reaction conditions optimized for scaling up propargylamine synthesis while maintaining reproducibility?

- Continuous flow systems : Replace batch reactors to improve heat/mass transfer, achieving 20 g-scale synthesis with 90% yield .

- In-line monitoring : Use FTIR or HPLC to track imine and alkyne consumption in real time .

Q. What are the pitfalls in interpreting NMR data for propargylamines, and how are they addressed?

属性

IUPAC Name |

N-prop-2-ynylheptan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNFUUOQTXMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651436 | |

| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-70-9 | |

| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。